1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H7F2N3·ClH. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often require the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Uniqueness
1-(Difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity .
Properties
Molecular Formula |
C10H18ClF2N3 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-7(2)4-5-13-9-6-15(10(11)12)14-8(9)3;/h6-7,10,13H,4-5H2,1-3H3;1H |
InChI Key |
IBMRWUJNKRACJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC(C)C)C(F)F.Cl |
Origin of Product |
United States |
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